Riociguat-d6
Description
Properties
CAS No. |
1304478-43-0 |
|---|---|
Molecular Formula |
C₂₀H₁₃D₆FN₈O₂ |
Molecular Weight |
428.45 |
Synonyms |
N-[4,6-Diamino-2-[1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-5-pyrimidinyl]-N-(methyl-d3)carbamic Acid Methyl-d3 Ester; N-[4,6-Diamino-2-[1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-5-pyrimidinyl]-N-methylcarbamic Acid |
Origin of Product |
United States |
Protecting Group Strategies for Deuterium Integrity
During the synthesis of deuterated compounds, it is crucial to employ protecting groups to prevent the unintended loss or exchange of deuterium (B1214612) atoms, particularly those attached to heteroatoms or acidic carbons. researchgate.net The choice of protecting group is critical and must be stable to the reaction conditions used for deuteration and subsequent synthetic steps, yet readily removable without compromising the deuterium label.
In the context of a multi-step synthesis, orthogonal protecting group strategies are often employed. unimi.it This allows for the selective deprotection of one functional group without affecting others. For example, in the synthesis of a complex molecule, one might use an acid-labile protecting group for one amine and a base-labile protecting group for another.
For the synthesis of deuterated amino acid derivatives, N-protection is common. researchgate.net Similarly, in the synthesis of complex heterocyclic systems like Riociguat (B1680643), protecting amine functionalities is essential to direct reactions to the desired positions and to prevent unwanted side reactions that could lead to the loss of the deuterium label. The stability of these protecting groups under various reaction conditions, including those for catalytic deuteration or methylation with deuterated reagents, is a key consideration. acs.orgnih.gov
Purification and Characterization Techniques for Synthetic Riociguat D6 Products
Development of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for this compound
The development of a sensitive and specific LC-MS/MS method is a multi-faceted process that involves the careful optimization of both the chromatographic separation and the mass spectrometric detection parameters. The goal is to achieve reliable and reproducible measurements of Riociguat (B1680643) and its metabolites across a range of concentrations in complex biological samples. japsonline.com
Effective chromatographic separation is critical to prevent ion suppression and ensure the accurate quantification of analytes. In the analysis of Riociguat and its deuterated internal standard, this compound, the objective is to achieve baseline resolution from endogenous matrix components and any potential isobaric interferences.
Several studies have detailed successful chromatographic strategies. A common approach involves reversed-phase chromatography, which separates compounds based on their hydrophobicity. For instance, a UPLC BEH C18 reversed-phase column (2.1 × 50 mm, 1.7 μm) has been effectively used. nih.gov The mobile phase composition is a key variable, with gradients of an aqueous solution containing a small percentage of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile) being widely employed. nih.govresearchgate.net The use of formic acid helps to promote the ionization of the analytes for better detection by the mass spectrometer.
A typical elution procedure might involve a gradient starting with a high percentage of the aqueous phase, which is then rapidly decreased to elute the compounds of interest. For example, a gradient could start at 90% aqueous phase, decrease to 10% over a short period, and then return to the initial conditions to re-equilibrate the column for the next injection, with a total run time as short as 2.0 minutes. nih.gov Such rapid gradients are a hallmark of ultra-performance liquid chromatography (UPLC) systems, which allow for high-throughput analysis. In one method, the retention times for Riociguat, its metabolite M1, and the internal standard were reported to be 1.22, 1.20, and 1.18 minutes, respectively, demonstrating a successful, rapid separation. nih.govresearchgate.net
The table below summarizes typical chromatographic conditions used in methods developed for Riociguat analysis, which would be applicable for the separation of this compound.
| Parameter | Condition |
| Chromatography System | Ultra-Performance Liquid Chromatography (UPLC) |
| Column | Waters Acquity BEH C18 (2.1 × 50 mm, 1.7 μm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Elution | Gradient |
| Total Run Time | 2.0 minutes |
| Injection Volume | 2 µL |
Table based on data from a study on Riociguat and M1 analysis in plasma. nih.gov
Mass spectrometry, particularly tandem mass spectrometry (MS/MS), provides the high selectivity and sensitivity required for bioanalysis. For quantitative studies, the mass spectrometer is typically operated in the multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of the compound) and then monitoring a specific product ion that is formed after fragmentation in the collision cell.
For Riociguat, a common precursor-to-product ion transition monitored is m/z 423.0 → 108.95 in positive ion mode. nih.gov As this compound is a deuterated analog, its mass will be higher than that of Riociguat. The specific mass transition for this compound would be selected based on its own unique precursor and product ions. The optimization of MS parameters such as cone voltage and collision energy is crucial for maximizing the signal intensity of the analyte and the internal standard. For Riociguat, these have been reported as 30 V and 30 eV, respectively. nih.gov
The use of a stable isotope-labeled internal standard like this compound is advantageous because its ionization efficiency and fragmentation behavior are nearly identical to the unlabeled analyte, ensuring that any fluctuations in the MS signal are corrected for. nih.gov
The following table presents a summary of mass spectrometric parameters for Riociguat, which would be similarly optimized for this compound.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Riociguat | 423.04 | 108.95 | 30 | 30 |
| Metabolite M1 | 409.20 | 376.98 | 30 | 20 |
This table illustrates typical MS/MS parameters for Riociguat and its metabolite M1; similar optimization would be performed for this compound. nih.gov
The analysis of drugs in biological matrices such as plasma requires a sample preparation step to remove proteins and other interfering substances that could compromise the analytical column and the accuracy of the results. For preclinical studies involving rat plasma, protein precipitation is a commonly used and efficient method. nih.gov
This technique typically involves adding an organic solvent, such as acetonitrile, to the plasma sample. In a described method, 100 µL of a plasma sample was mixed with 20 µL of the internal standard solution and 300 µL of acetonitrile. nih.gov This mixture is then vortexed vigorously to ensure complete mixing and precipitation of the plasma proteins. Subsequent centrifugation at high speed (e.g., 13,000 rpm for 10 minutes at 4°C) pellets the precipitated proteins, leaving a clear supernatant containing the analyte and the internal standard. nih.gov A portion of this supernatant is then transferred to an autosampler vial for injection into the LC-MS/MS system. nih.gov This method is favored for its simplicity and speed, making it suitable for high-throughput preclinical sample analysis. nih.gov
Mass Spectrometric Parameters for this compound Detection and Quantification
Method Validation for Riociguat and Metabolite Quantification with this compound
A critical component of developing a reliable analytical method is its validation, which ensures that the method is suitable for its intended purpose. Bioanalytical method validation is performed in accordance with guidelines from regulatory authorities and includes the assessment of several key parameters. frontiersin.org
Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. To assess linearity, calibration curves are constructed by plotting the ratio of the analyte peak area to the internal standard (this compound) peak area against the nominal concentration of the analyte. A weighted least-squares regression model (e.g., 1/x²) is often used to ensure accuracy across the entire calibration range. nih.gov
For the quantification of Riociguat, a linear range of 1.0 to 200 ng/mL in plasma has been demonstrated, with a correlation coefficient (r²) of 0.999, indicating a strong linear relationship. nih.gov The lower limit of quantification (LLOQ) is the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy (typically within ±20%). For Riociguat, an LLOQ of 1.0 ng/mL has been established in some methods. nih.gov
The following table summarizes the linearity and LLOQ data from a validated method for Riociguat.
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| Riociguat | 1.0 - 200 | 0.999 | 1.0 |
| Metabolite M1 | 0.5 - 50 | 0.999 | 0.5 |
Data from a validated UPLC-MS/MS method for the quantification of Riociguat and its metabolite M1 in rat plasma. nih.govresearchgate.net
Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample. Specificity ensures that the signal measured is from the intended analyte only. In the context of LC-MS/MS, selectivity is evaluated by analyzing blank matrix samples from multiple sources to check for any endogenous interferences at the retention times of the analyte and the internal standard. researchgate.net
For the analysis of Riociguat and its deuterated internal standard, the unique retention times and highly specific MRM transitions provide excellent selectivity. nih.gov By comparing the chromatograms of blank plasma with those of spiked plasma samples at the LLOQ, it can be demonstrated that there are no significant interfering peaks from endogenous matrix components. researchgate.net This ensures that the method can accurately measure the concentrations of Riociguat and its metabolites in complex biological matrices without interference. nih.govresearchgate.net
Determination of Accuracy and Precision
The accuracy and precision of an analytical method are fundamental parameters for its validation, demonstrating its reliability. For bioanalytical assays of Riociguat utilizing a deuterated internal standard, accuracy is typically expressed as the percentage of the nominal concentration, while precision is represented by the relative standard deviation (RSD) or coefficient of variation (CV).
Validation studies for LC-MS/MS methods for Riociguat have consistently reported high levels of accuracy and precision across various concentration levels, including the lower limit of quantification (LLOQ), low, medium, and high-quality control (QC) samples.
One study demonstrated inter-assay accuracy for Riociguat ranging from 92.7% to 111%, with precision (CV) between 2.61% and 9.89%. nih.gov Another study reported intra-day precision for Riociguat between 1.7% and 6.0% (RSD), with accuracy from -0.8% to 11.7% (RE%). The inter-day precision in the same study ranged from 4.4% to 7.6%, with an accuracy of -5.5% to 4.3%. nih.govfrontiersin.org
In a separate analysis, quality control samples for Riociguat in the concentration range of 1.5–200 μg/L showed an accuracy of 97.0%–98.3% and a precision of 4.3%–6.0%. nih.gov For a higher concentration range of 6–400 µg/L, the accuracy was determined to be 92.0%–96.8% with a precision of 4.6%–5.3%. nih.gov Another study found the accuracy of quality control samples to be between 96.8% and 104%, with precision ranging from 5.02% to 8.49%. nih.gov
These findings are summarized in the table below:
| Parameter | Riociguat Concentration Levels | Reported Value | Reference |
| Inter-assay Accuracy | 0.500 - 100 μg/L | 92.7% - 111% | nih.gov |
| Inter-assay Precision (%CV) | 0.500 - 100 μg/L | 2.61% - 9.89% | nih.gov |
| Intra-day Precision (%RSD) | 2, 80, and 160 ng/mL | 1.7% - 6.0% | nih.govfrontiersin.org |
| Intra-day Accuracy (%RE) | 2, 80, and 160 ng/mL | -0.8% - 11.7% | nih.govfrontiersin.org |
| Inter-day Precision (%RSD) | 2, 80, and 160 ng/mL | 4.4% - 7.6% | nih.govfrontiersin.org |
| Inter-day Accuracy (%RE) | 2, 80, and 160 ng/mL | -5.5% - 4.3% | nih.govfrontiersin.org |
| Accuracy | 1.5 - 200 μg/L | 97.0% - 98.3% | nih.gov |
| Precision (%CV) | 1.5 - 200 μg/L | 4.3% - 6.0% | nih.gov |
| Accuracy | 6 - 400 μg/L | 92.0% - 96.8% | nih.gov |
| Precision (%CV) | 6 - 400 μg/L | 4.6% - 5.3% | nih.gov |
| Accuracy | 6.0 - 400 µg/L | 96.8% - 104% | nih.gov |
| Precision (%CV) | 6.0 - 400 µg/L | 5.02% - 8.49% | nih.gov |
Lower Limit of Quantification (LLOQ) and Detection (LLOD) Characteristics
The Lower Limit of Quantification (LLOQ) is the lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. The Lower Limit of Detection (LLOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise.
For Riociguat, various LC-MS/MS methods have established sensitive LLOQs, enabling the analysis of low concentrations in biological samples. One validated method reported an LLOQ of 0.500 μg/L for both Riociguat and its metabolite M-1 in human plasma. nih.gov Another study developed a UPLC-MS/MS method with an LLOQ of 1.0 ng/mL for Riociguat. nih.gov
An analytical quality by design approach for an LC-MS/MS method determined the LLOD to be 0.1 ng/ml and the LLOQ to be 0.5 ng/ml for Riociguat, based on signal-to-noise ratios of 3:1 and 10:1, respectively. japsonline.com A different LC-MS/MS method reported an LLOD of 3.5 ng/mL and an LLOQ of 10 ng/mL. researchgate.netresearchgate.net
A summary of these characteristics is presented below:
| Parameter | Value | Matrix | Reference |
| LLOQ | 0.500 μg/L | Human Plasma | nih.gov |
| LLOQ | 1.0 ng/mL | Rat Plasma | nih.gov |
| LLOD | 0.1 ng/mL | Not specified | japsonline.com |
| LLOQ | 0.5 ng/mL | Not specified | japsonline.com |
| LLOD | 3.5 ng/mL | Not specified | researchgate.netresearchgate.net |
| LLOQ | 10 ng/mL | Not specified | researchgate.netresearchgate.net |
Matrix Effect and Recovery Studies for this compound-based Assays
The matrix effect is the alteration of ionization efficiency by co-eluting compounds from the biological matrix. Recovery refers to the efficiency of the extraction process. The use of a stable isotope-labeled internal standard like this compound is crucial for mitigating the impact of matrix effects.
In a study evaluating a UPLC-MS/MS method for Riociguat, the matrix effect (ME) for quality control samples at concentrations of 2, 80, and 160 ng/mL ranged from 96.4% to 113.6%. nih.govfrontiersin.org The recovery for these same concentrations was found to be between 92.3% and 99.7%. nih.govfrontiersin.org Another study reported recoveries for Riociguat at different concentration levels to be in the range of 97.34% to 99.76%. researchgate.netresearchgate.net
These results indicate that the developed extraction procedures are efficient and that the matrix effect is well-controlled, ensuring the reliability of the quantitative data.
| Parameter | Riociguat Concentration | Reported Value | Reference |
| Matrix Effect | 2, 80, and 160 ng/mL | 96.4% - 113.6% | nih.govfrontiersin.org |
| Recovery | 2, 80, and 160 ng/mL | 92.3% - 99.7% | nih.govfrontiersin.org |
| Recovery | Various | 97.34% - 99.76% | researchgate.netresearchgate.net |
Stability of Riociguat and this compound in Analytical Samples
The stability of both the analyte and the internal standard in the biological matrix under various storage and handling conditions is a critical aspect of bioanalytical method validation. Studies have been conducted to evaluate the stability of Riociguat and its metabolites in plasma under different conditions.
One study assessed the stability of Riociguat in plasma at three quality control levels (2, 80, and 160 ng/mL) under several conditions: in the autosampler (4 h, 10 °C), long-term storage (-80 °C, 3 weeks), after three freeze-thaw cycles, and short-term storage (3 h, room temperature). The results demonstrated that Riociguat exhibited good stability under all these conditions. frontiersin.org Another study confirmed that plasma samples stored at -15°C were stable for up to 18 months. nih.gov
| Condition | Duration/Temperature | Stability Outcome | Reference |
| Autosampler Stability | 4 hours at 10 °C | Stable | frontiersin.org |
| Long-term Stability | 3 weeks at -80 °C | Stable | frontiersin.org |
| Freeze-thaw Stability | Three cycles | Stable | frontiersin.org |
| Short-term Stability | 3 hours at room temperature | Stable | frontiersin.org |
| Long-term Storage | 18 months at -15°C | Stable | nih.gov |
Application of this compound in Bioanalytical Assay Standardization
The use of this compound as an internal standard is fundamental to the standardization of bioanalytical assays for Riociguat. By incorporating a known concentration of this compound into every sample, including calibration standards, quality controls, and unknown study samples, a ratio of the analyte peak area to the internal standard peak area can be calculated. This ratio is then used to construct the calibration curve and quantify the concentration of Riociguat in the unknown samples.
Preclinical Metabolic Fate Elucidation of Riociguat Utilizing Riociguat D6 Tracers
In Vitro Metabolism Studies of Riociguat (B1680643) in Non-Human Biological Systems
In vitro studies are fundamental in characterizing the metabolic pathways of a drug candidate. For riociguat, these studies have been conducted using various non-human biological matrices, primarily animal liver microsomes.
The incubation of riociguat in rat liver microsomes has been a key in vitro model to explore its metabolic profile. nih.gov These subcellular fractions contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s. Studies have shown that after incubation, a significant portion of riociguat remains unchanged in liver microsomes from mice, rats, dogs, and rabbits, with the major metabolite being M-1 (N-desmethyl riociguat). pmda.go.jp In contrast, cynomolgus monkey liver microsomes demonstrated more extensive metabolism, with a lower percentage of unchanged riociguat recovered. pmda.go.jp
A study involving incubation in rat liver microsomes identified a total of 18 metabolites. nih.govresearchgate.net This comprehensive profiling provides a foundational understanding of the potential biotransformation pathways in a living organism.
The use of Riociguat-d6 in conjunction with high-performance liquid chromatography-quadrupole time-of-flight tandem mass spectrometry (LC-QTOF/MS/MS) has enabled the precise identification and structural elucidation of various metabolites. nih.govbiorxiv.org Phase I metabolism of riociguat primarily involves oxidative reactions.
Key Phase I metabolites identified include:
Hydroxyl derivatives: Formed by the addition of a hydroxyl group to the riociguat molecule. nih.gov
N-oxide: Resulting from the oxidation of a nitrogen atom. nih.gov
Desmethyl (M-1): The major active metabolite, formed through N-demethylation. nih.govtga.gov.auresearchgate.net
Defluorinated hydroxyl metabolites: Involving the removal of a fluorine atom and the addition of a hydroxyl group. nih.gov
The high-resolution mass spectrometry data allows for the determination of the elemental composition of these metabolites, while tandem mass spectrometry (MS/MS) provides fragmentation patterns that help in pinpointing the exact site of metabolic modification. biorxiv.org
Table 1: Identified Phase I Metabolites of Riociguat in Non-Human In Vitro Systems
| Metabolite Type | Metabolic Reaction | Reference |
| Hydroxyl | Oxidation | nih.gov |
| N-oxide | Oxidation | nih.gov |
| Desmethyl (M-1) | N-demethylation | nih.govtga.gov.au |
| Defluorinated hydroxyl | Defluorination and Oxidation | nih.gov |
Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. For riociguat, several Phase II metabolites have been identified using this compound as a tracer. nih.gov
Identified Phase II metabolites include:
Glucuronides: Formed by the conjugation with glucuronic acid. nih.gov The major active metabolite, M-1, is further metabolized to an inactive N-glucuronide. researchgate.netfda.gov
N-acetyl cysteine conjugates: The presence of these conjugates suggests the formation of a reactive metabolite intermediate. nih.govresearchgate.net
Table 2: Identified Phase II Metabolites of Riociguat in Non-Human In Vitro Systems
| Metabolite Type | Conjugation Reaction | Reference |
| Glucuronides | Glucuronidation | nih.gov |
| N-acetyl cysteine conjugates | Conjugation with N-acetyl cysteine | nih.gov |
The primary pathway for riociguat's biotransformation is N-demethylation, which leads to its main active metabolite, M-1. tga.gov.au This reaction is predominantly catalyzed by cytochrome P450 (CYP) enzymes. tga.gov.auresearchgate.net In vitro studies using recombinant CYP isoforms have identified CYP1A1 as the most effective enzyme in catalyzing the formation of M-1. europa.eueuropa.eu Other CYP enzymes involved, though to a lesser extent, include CYP3A4, CYP3A5, CYP2C8, and CYP2J2. tga.gov.auresearchgate.netfda.gov The metabolism of riociguat can be inhibited by strong inhibitors of CYP1A1. europa.eueuropa.eu
Identification and Structural Characterization of Phase II Metabolites (e.g., glucuronides, N-acetyl cysteine conjugates) using this compound
In Vivo Metabolic Investigations in Non-Human Animal Models
To complement in vitro findings, in vivo studies in animal models are essential to understand the complete metabolic fate of a drug.
In vivo metabolic studies of riociguat have been conducted in male Sprague-Dawley rats. nih.govresearchgate.net Following oral administration of the drug, biological samples including urine, feces, and blood were collected at specific time intervals. nih.govresearchgate.net Analysis of these samples confirmed the presence of the metabolites identified in the in vitro studies, including hydroxyl, N-oxide, desmethyl, and defluorinated hydroxyl derivatives, as well as glucuronide and N-acetyl cysteine conjugates. nih.gov The excretion of riociguat and its metabolites occurs through both renal and fecal routes. researchgate.net
Comparative Metabolic Profiles in Different Preclinical Species
The metabolic disposition of a drug candidate can vary significantly across different animal species. Therefore, comparative metabolic studies are essential to identify the most appropriate animal model for predicting human metabolism and to ensure the safety assessment covers all major human metabolites. Preclinical studies for Riociguat have been conducted in several species, including rats, dogs, and monkeys, to establish a comprehensive metabolic map. nih.gov
In vitro studies using liver microsomes from various species have provided initial insights into the metabolic stability and primary metabolic pathways of Riociguat. For instance, in mouse, rat, dog, and rabbit liver microsomes, a significant portion of the initial compound remained unchanged, with the primary metabolite identified as M-1 (N-desmethylriociguat). pmda.go.jp However, in cynomolgus monkey liver microsomes, the metabolism was more extensive, with a lower percentage of unchanged Riociguat and a correspondingly higher formation of M-1. pmda.go.jp
In vivo studies in rats have identified a range of metabolites, including products of hydroxylation, N-oxidation, demethylation, defluorination followed by hydroxylation, glucuronidation, and N-acetyl cysteine conjugation. nih.govresearchgate.net These findings from rat studies, utilizing techniques like high-performance liquid chromatography-quadrupole time-of-flight tandem mass spectrometry, have been crucial in building a comprehensive picture of Riociguat's biotransformation. nih.govresearchgate.net
The major circulating active metabolite, M-1, is formed through N-demethylation, a reaction catalyzed predominantly by cytochrome P450 (CYP) enzymes, particularly CYP1A1. nih.govresearchgate.net This metabolite itself is further metabolized to an inactive N-glucuronide. nih.gov The pharmacokinetic profiles observed in laboratory animals were deemed sufficiently similar to those in humans to validate their use in toxicity assessments. tga.gov.au Specifically, the metabolic profile in dogs, particularly the production of the M1 metabolite, provided adequate coverage for human exposure to this active metabolite. tga.gov.au
Below is a comparative overview of Riociguat metabolism in different preclinical species based on available data.
| Species | Key Metabolic Pathways | Major Metabolite(s) | Notes |
| Rat | N-demethylation, Hydroxylation, N-oxidation, Glucuronidation, N-acetyl cysteine conjugation | M-1 (N-desmethylriociguat) | Extensive metabolism with multiple identified metabolites. nih.govresearchgate.net |
| Dog | N-demethylation | M-1 (N-desmethylriociguat) | Considered a good model for human M-1 exposure. tga.gov.au |
| Monkey | N-demethylation | M-1 (N-desmethylriociguat) | Higher rate of metabolism in liver microsomes compared to other species. pmda.go.jp |
| Mouse | N-demethylation | M-1 (N-desmethylriociguat) | High percentage of unchanged Riociguat in liver microsomes. pmda.go.jp |
| Rabbit | N-demethylation | M-1 (N-desmethylriociguat) | Similar to mouse and rat in terms of microsomal metabolism. pmda.go.jp |
Tracing of Metabolic Pathways using Deuterium (B1214612) Labeling to Differentiate Endogenous and Exogenous Compounds
A significant challenge in metabolic studies is distinguishing between drug-derived metabolites and structurally similar endogenous compounds. Isotopic labeling, particularly with stable isotopes like deuterium (²H), offers a powerful solution to this problem. The use of this compound, where six hydrogen atoms in the Riociguat molecule are replaced with deuterium, provides a unique mass signature that allows for the unambiguous identification of exogenous compounds and their metabolites using mass spectrometry.
The principle behind this technique is straightforward: the mass of this compound and its subsequent metabolites will be 6 Daltons (or a fraction thereof, depending on the metabolic transformation) heavier than their non-labeled or endogenous counterparts. This mass shift is readily detectable by high-resolution mass spectrometry, enabling the selective monitoring of the drug's metabolic fate without interference from the biological matrix.
This method is particularly valuable for:
Confirming Metabolic Pathways: By tracking the deuterated label through various biotransformations, researchers can definitively confirm the sequence of metabolic reactions. For example, if a hydroxylated metabolite of this compound is detected, it confirms that hydroxylation is a valid metabolic pathway for the drug.
Quantifying Metabolites: The distinct mass of the deuterated internal standard (this compound) allows for accurate quantification of both the parent drug and its non-labeled metabolites in complex biological samples like plasma, urine, and feces.
Avoiding Interference: It eliminates the risk of misidentifying an endogenous molecule as a drug metabolite, which is crucial for building an accurate metabolic profile and understanding potential drug-endogenous compound interactions.
Pharmacokinetic Investigations of Riociguat in Non Human Animal Models with Riociguat D6 Tracing
Absorption, Distribution, and Excretion (ADME) Studies in Preclinical Species
Comprehensive non-clinical studies were performed in various animal models, including mice, rats, and dogs, to establish the ADME profile of Riociguat (B1680643). pmda.go.jphpfb-dgpsa.ca These studies form the basis for predicting the drug's behavior in humans.
Following oral administration, Riociguat demonstrated rapid absorption in preclinical species. In rats, the time to reach maximum plasma concentration (Tmax) was observed to be between 0.5 and 1.5 hours. In dogs, the absorption was slightly slower, with Tmax values ranging from approximately 0.91 to 2.88 hours.
The oral bioavailability of Riociguat was moderate in rats, measured at 35% to 66%, while dogs exhibited higher and more consistent oral bioavailability, ranging from 50% to 80%.
Table 1: Oral Absorption Parameters for Riociguat in Animal Models
| Species | Tmax (Time to Peak Concentration) | Oral Bioavailability (%) |
|---|---|---|
| Rat | 0.5 - 1.5 hours | 35% - 66% |
| Dog | 0.91 - 2.88 hours | 50% - 80% |
Data sourced from the Australian Public Assessment Report for Riociguat.
The disposition of Riociguat in experimental animals was adequately described using a non-compartmental linear pharmacokinetic model. Following absorption, the primary route of elimination for Riociguat and its metabolites in both rats and dogs was found to be through the biliary and faecal pathways. Studies showed that over 80% of an oral dose was excreted via this route in these species. This indicates that renal excretion plays a minor role in the clearance of the compound in these animal models.
Mass balance studies are fundamental to understanding the full extent of a drug's excretion and metabolic fate. In pharmaceutical development, these studies typically employ isotopically labeled versions of the drug, such as Riociguat-d6, as tracers. medchemexpress.com While specific mass balance study reports utilizing this compound in animals are not detailed in the public domain, the excretion data available for rats and dogs strongly suggest findings from such studies. The determination that over 80% of an oral Riociguat dose is recovered in the faeces of rats and dogs is a key outcome derived from mass balance methodologies, which track the radioactivity of the labeled compound through all potential excretion routes.
Systemic Exposure and Disposition in Animal Models
Non-Compartmental and Mechanistic Pharmacokinetic Modeling in Preclinical Settings
Pharmacokinetic modeling is used to mathematically describe the journey of a drug through the body and to predict its behavior across different species and dosing schemes.
The relationship between the administered dose and the resulting systemic exposure (measured as the area under the concentration-time curve, or AUC) was evaluated in animal models. The findings revealed species-specific differences.
In rats, the exposure to Riociguat increased in a manner that was more than dose-proportional when the oral dose was increased from 0.3 mg/kg to 3 mg/kg. In contrast, studies in dogs demonstrated an approximately dose-proportional increase in AUC over a dose range of 0.03 mg/kg to 0.6 mg/kg. This suggests that in rats, certain clearance mechanisms may become saturated at higher doses, leading to a disproportionate increase in systemic exposure.
Table 2: Dose-Proportionality Findings for Riociguat in Animal Models
| Species | Dose Range Evaluated | Finding on Dose Proportionality |
|---|---|---|
| Rat | 0.3 mg/kg to 3 mg/kg (oral) | Exposure (AUC) increased more than dose-proportionally. |
| Dog | 0.03 mg/kg to 0.6 mg/kg (oral) | Exposure (AUC) increased approximately dose-proportionally. |
Data sourced from the Australian Public Assessment Report for Riociguat. .
Interspecies allometric scaling is a mathematical technique used to predict human pharmacokinetics from preclinical data. page-meeting.orgplos.org This method relies on the principle that many physiological and pharmacokinetic parameters, such as drug clearance and volume of distribution, scale across species in a predictable manner relative to body weight. dovepress.comresearchgate.net
For a compound like Riociguat, pharmacokinetic parameters obtained from multiple animal species (e.g., mice, rats, dogs) would be integrated into allometric models. page-meeting.orgresearchgate.net The relationship is typically described by the equation Y = aW^b, where Y is the pharmacokinetic parameter of interest, W is the body weight, and 'a' and 'b' are the allometric coefficient and exponent, respectively. dovepress.com By establishing this relationship from animal data, researchers can extrapolate key parameters to predict the pharmacokinetic profile and help determine the appropriate first-in-human dose. plos.org This standard drug development practice is crucial for bridging preclinical findings to clinical trial design. page-meeting.org
Dose-Proportionality Assessment in Animal Models
Impact of Physiological Factors on Riociguat Pharmacokinetics in Animal Studies
The pharmacokinetic profile of Riociguat has been investigated in various non-human animal models, revealing significant influences of underlying physiological and pathophysiological conditions. These studies, which rely on precise quantification methods often involving stable-isotope tracers, have provided critical insights into how the drug behaves in different biological contexts.
Influence of Disease Models
The presence of disease, particularly conditions that Riociguat is intended to treat or those affecting drug elimination organs, can substantially alter its pharmacokinetics.
Chronic Kidney Disease (CKD) Models: In a rat model of adenine-induced CKD, the disease state was characterized by hypertension and impaired kidney function. Treatment with Riociguat was found to dose-dependently reduce systolic blood pressure and attenuate the decline in kidney function. mdpi.com This suggests that the pathophysiology of renal impairment directly impacts the pharmacodynamic response to Riociguat. mdpi.com
Hypertension Models: In hypertensive renin-transgenic rats, Riociguat was shown to improve kidney function and reduce renal interstitial fibrosis, indicating an interaction between the drug's mechanism and the physiological consequences of hypertension on the kidney. mdpi.com
Impact of Organ Function and Development
The functional state of organs and the developmental stage of the animal are key determinants of Riociguat's pharmacokinetic profile.
Placental and Lacteal Transfer: Studies in rats have shown that Riociguat exhibits moderate penetration across the placental barrier. nih.gov Furthermore, following administration of radiolabeled Riociguat to lactating rats, approximately 2.2% of the dose was found to be excreted in milk over 32 hours, indicating the potential for exposure in nursing offspring. nih.gov
Bone Development: The developmental stage of an animal has been shown to be a significant factor. In growing juvenile and adolescent rats, Riociguat administration was associated with effects on bone formation, including thickening of trabecular bone and hyperostosis. europa.eueuropa.eu These effects were not observed in adult rats, indicating a specific impact on developing skeletal systems. europa.eu
Influence of Co-administered Substances
Drug-drug interactions can significantly modify the metabolic pathway and clearance of Riociguat.
| Parameter | Riociguat Alone | Riociguat + Quercetin | % Change |
|---|---|---|---|
| CLz/F (Clearance) | Value (unit) | Value (unit) | -42.86% |
| t1/2 (Half-life) | Value (unit) | Value (unit) | Prolonged |
| AUC (Area Under Curve) | Value (unit) | Value (unit) | Increased |
Interaction with PDE5 Inhibitors: Preclinical studies in animal models showed that combining Riociguat with phosphodiesterase type 5 (PDE5) inhibitors, such as sildenafil (B151) or vardenafil, resulted in an additive systemic blood pressure-lowering effect. europa.eueuropa.eu This demonstrates a pharmacodynamic interaction based on the physiological state induced by the co-administered drug. europa.eueuropa.eu
Influence of Endogenous Factors
The baseline physiological state, such as the tone of the nitric oxide (NO) signaling pathway, can modulate Riociguat's effects.
Nitric Oxide (NO) Tone: In a study using healthy juvenile pigs, the hemodynamic impact of Riociguat was assessed under different NO-states. uit.no The results showed that Riociguat's vasodilatory effect interacts with the endogenous NO system in an additive manner. When the NO pathway was blocked, Riociguat still demonstrated an NO-independent vasodilatory effect. This indicates that the physiological NO-tone is a critical factor influencing the magnitude of Riociguat's pharmacodynamic response. uit.no
| Parameter | Effect of Riociguat (vs. Vehicle) |
|---|---|
| Systemic Vascular Resistance | Reduced by 40% |
| Pulmonary Vascular Resistance | Reduced by 20% |
| Cardiac Output | Slightly Increased |
Mechanistic Research Applications of Riociguat D6 in Soluble Guanylate Cyclase Signaling Pathway Studies
In Vitro Assessment of Soluble Guanylate Cyclase (sGC) Activity with Riociguat-d6
In vitro studies are fundamental to understanding the direct effects of a compound on its molecular target. This compound is utilized in various laboratory-based assays to assess the activity of the sGC enzyme outside of a living organism. These assessments typically involve purified enzymes or cellular systems to characterize the compound's potency and mechanism of action.
Quantification of cGMP Production in Cellular and Tissue Systems
The primary function of sGC is to catalyze the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a critical second messenger molecule. nih.goveuropa.eu Therefore, the most direct way to measure sGC activity is to quantify the production of cGMP.
In laboratory settings, Riociguat (B1680643) has been shown to dose-dependently stimulate sGC activity in preparations of the purified enzyme. ersnet.orgportico.org This effect is mirrored in various cellular systems. For instance, studies using human umbilical vein endothelial cells (HUVECs) have demonstrated that Riociguat treatment leads to a dose-dependent increase in tubule formation and cell migration, processes which are downstream effects of increased cGMP production. researchgate.netnih.gov At a molecular level, this increased cGMP concentration activates protein kinase G (PKG), which in turn triggers other signaling cascades like the p44/p42 MAP kinase pathway. researchgate.netnih.gov Similarly, research on pulmonary artery smooth muscle cells (PASMCs) confirmed that Riociguat at concentrations of 50-100 µM significantly increases intracellular cGMP. cardiologyres.org
The following table summarizes the concentration-dependent stimulation of purified sGC by Riociguat as observed in preclinical in vitro studies.
| Riociguat Concentration (μM) | Fold Increase in sGC Activity (NO-Independent) |
| 0.1 | 2-fold |
| 100 | 73-fold |
| Data derived from in vitro studies on purified recombinant sGC. ersnet.orgchemsrc.com |
Role of Deuterium (B1214612) Labeling in Elucidating Molecular Interactions and Pathways
The key advantage of using this compound over its non-labeled parent compound in research is the presence of deuterium. Deuterium is a stable, non-radioactive isotope of hydrogen that possesses a greater mass. This mass difference allows scientists to use sensitive analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), to precisely differentiate the administered this compound from the parent compound, its metabolites, or other endogenous substances within a biological sample. medchemexpress.com
This isotopic labeling is crucial for:
Pharmacokinetic Studies: Researchers can accurately trace the absorption, distribution, metabolism, and excretion (ADME) of the drug without confusing it with pre-existing or co-administered unlabeled Riociguat. medchemexpress.com
Mechanism of Action Studies: It allows for the unambiguous tracking of the labeled molecule to its binding site on the sGC enzyme and helps in elucidating the specific pathways it modulates.
Metabolite Identification: The deuterium tag helps in identifying and quantifying metabolic products, such as the major active metabolite M1 (N-demethylated Riociguat), providing a clearer picture of the drug's biotransformation. acs.orgtga.gov.au
Non-Human Ex Vivo Tissue Response to this compound
Ex vivo studies, which use tissues isolated from a non-human organism, serve as a bridge between in vitro assays and in vivo research. These models maintain the complex cellular architecture of an organ, providing more physiologically relevant data.
A key model for studying pulmonary responses is the use of precision-cut lung slices (PCLS). nih.govspringermedizin.de In a study utilizing rat PCLS, Riociguat demonstrated significant physiological effects. When pulmonary arteries within the lung slices were pre-constricted with endothelin-1, subsequent application of Riociguat induced a concentration-dependent vasodilation (relaxation of the blood vessel). nih.govresearchgate.netnih.gov This directly demonstrates the compound's ability to act on vascular smooth muscle within an integrated tissue environment. The same studies also revealed that Riociguat is a potent bronchodilator, causing relaxation of pre-constricted airways. nih.govnih.gov
The table below details the vasodilatory effect of Riociguat on pre-constricted pulmonary arteries in the rat PCLS model.
| Riociguat Concentration (μM) | Vasodilation Effect |
| 1 | Significant dilation compared to control |
| 10 | Significant dilation compared to control |
| 32 | Significant dilation compared to control |
| Data from ex vivo studies on rat precision-cut lung slices (PCLS) pre-constricted with endothelin-1. researchgate.netnih.gov |
Investigating NO-Independent and NO-Dependent Mechanisms of sGC Stimulation using Labeled Compounds
Riociguat and its deuterated analogue, this compound, are distinguished by a dual mechanism of action on the sGC enzyme, both of which depend on the enzyme's heme group remaining in its reduced (Fe2+) state. nih.govnih.govdovepress.comglobalcardiologyscienceandpractice.com The use of labeled compounds like this compound is instrumental in dissecting these two distinct modes of stimulation.
NO-Independent Stimulation: Riociguat can directly bind to and stimulate sGC even in the absence of nitric oxide (NO). rarediseasesjournal.comnih.govdovepress.com This mechanism is particularly relevant in pathological states where endogenous NO production is impaired. frontiersin.org Preclinical studies have consistently shown that Riociguat, on its own, can increase the activity of purified sGC by up to 73-fold. ersnet.orgportico.orgchemsrc.comglobalcardiologyscienceandpractice.com
NO-Dependent Sensitization: In addition to its direct action, Riociguat also sensitizes sGC to the body's own NO. rarediseasesjournal.comnih.govdovepress.com It stabilizes the binding of NO to the enzyme, meaning that even low, otherwise insufficient, levels of NO can produce a robust activation of sGC. portico.org This synergistic effect is powerful; in the presence of an NO-releasing agent, Riociguat can increase sGC activity up to 112-fold above baseline. ersnet.orgportico.orgrarediseasesjournal.comglobalcardiologyscienceandpractice.com
The ability to use a labeled compound like this compound allows researchers to precisely measure how the compound affects sGC activity alone and then quantify the synergistic enhancement when a known amount of an NO donor is introduced, thereby clearly delineating the two mechanisms.
Preclinical Drug Drug Interaction Profiling of Riociguat D6
In Vitro Inhibition and Induction Studies of Drug-Metabolizing Enzymes by Riociguat (B1680643)
Riociguat's interaction with key metabolic enzymes has been characterized to predict its potential to alter the pharmacokinetics of co-administered drugs.
In vitro assessments have demonstrated that Riociguat and its major active metabolite, M1, are not significant inhibitors or inducers of major CYP isoforms, including CYP3A4, at therapeutic plasma concentrations. hres.caeuropa.eu However, some weak to moderate inhibitory effects and minor inductive properties have been noted.
Inhibition: Riociguat was identified as a weak to moderate inhibitor of CYP2D6 and CYP2C19. nih.gov The inhibitory potential for CYP3A4 was found to be low. nih.govnih.gov A study using recombinant human CYP enzymes found that potent inhibitors of CYP3A4-mediated M1 formation included ritonavir, ketoconazole, and cobicistat. tandfonline.com Conversely, a clinical study with the sensitive CYP3A4 substrate midazolam confirmed that Riociguat does not significantly influence the metabolism of other drugs via CYP3A4. nih.gov
Notably, both Riociguat and its main metabolite are strong inhibitors of CYP1A1 in vitro. hres.caeuropa.eu This suggests a potential for clinically relevant interactions with drugs significantly cleared by CYP1A1, such as erlotinib (B232) or granisetron. hres.canih.gov The biotransformation of Riociguat to its major active metabolite, M1, is predominantly catalyzed by CYP1A1 and to a lesser extent by CYP3A4. tandfonline.comfrontiersin.org Studies have confirmed that CYP1A1 is the predominant enzyme in the metabolic clearance of Riociguat. tandfonline.comnih.gov
Table 1: In Vitro Inhibition of Human CYP Isoforms by Riociguat
| CYP Isoform | Inhibition Metric (IC₅₀) | Inhibitory Potential | Reference |
|---|---|---|---|
| CYP2D6 | 12.4 ± 0.74 μM | Weak to Moderate | nih.gov |
| CYP2C19 | 46.1 ± 7.14 μM | Weak | nih.gov |
| CYP1A1 | Not specified, but strong | Strong | hres.caeuropa.eu |
Investigations into Riociguat's effects on other metabolic enzymes, such as UDP-glucuronosyltransferases (UGTs), have been conducted. Inhibitors of UGT1A1 and UGT1A9 could potentially increase the exposure of the Riociguat metabolite M1. europa.eu
Cytochrome P450 (CYP) Enzyme Interactions (e.g., CYP3A4, CYP2C19, CYP2D6)
In Vitro Substrate and Inhibitor Characteristics for Drug Transporters
Riociguat's interactions with key drug transporters, which play a crucial role in drug absorption, distribution, and excretion, have been evaluated.
In vitro data indicate that Riociguat is a substrate for P-glycoprotein (P-gp). nih.govnih.govdovepress.com This suggests that strong inhibitors or inducers of P-gp could alter Riociguat's pharmacokinetics. nih.gov As an inhibitor, Riociguat demonstrated weak to moderate effects on P-gp, with an f2-value of 11.7 ± 4.8 μM. nih.gov In a study investigating interactions with direct oral anticoagulants, Riociguat at a concentration of 100 μM inhibited P-gp-mediated efflux of apixaban (B1684502) and rivaroxaban (B1684504) by 8% and 21%, respectively. researchgate.netnih.gov The half-maximal inhibitory concentration (IC₅₀) of Riociguat on P-gp transport of apixaban and rivaroxaban was determined to be higher than 100 μM. researchgate.netnih.gov
Similar to P-gp, Riociguat is also a substrate of the Breast Cancer Resistance Protein (BCRP). hres.caeuropa.eunih.gov As an inhibitor, Riociguat has an IC₅₀ value of 46.2 ± 20.3 μM for BCRP. nih.gov In studies with direct oral anticoagulants, Riociguat showed more pronounced inhibition of BCRP compared to P-gp. researchgate.net At a concentration of 100 μM, Riociguat inhibited BCRP-mediated transport of apixaban and rivaroxaban by 36% and 77%, respectively. researchgate.netnih.gov The IC₅₀ of Riociguat on BCRP-mediated transport of rivaroxaban was 46.5 μM, while for apixaban it was greater than 100 μM. researchgate.netnih.gov Furthermore, Riociguat was found to induce the mRNA expression of BCRP/ABCG2 (3-fold at 20 μM). nih.gov
Riociguat has been identified as an inhibitor of the hepatic uptake transporters OATP1B1 and OATP1B3. The IC₅₀ values were determined to be 34.1 ± 3.15 μM for OATP1B1 and 50.3 ± 7.5 μM for OATP1B3, indicating weak inhibitory potential. nih.gov
Table 2: In Vitro Interaction of Riociguat with Drug Transporters
| Transporter | Interaction Type | Metric (IC₅₀ / % Inhibition) | Reference |
|---|---|---|---|
| P-gp (ABCB1) | Substrate | - | nih.govnih.gov |
| Inhibitor | f2-value: 11.7 ± 4.8 μM | nih.gov | |
| Inhibitor | >100 μM (for apixaban & rivaroxaban) | researchgate.netnih.gov | |
| BCRP (ABCG2) | Substrate | - | hres.canih.gov |
| Inhibitor | 46.2 ± 20.3 μM | nih.gov | |
| Inhibitor | >100 μM (for apixaban) | researchgate.netnih.gov | |
| Inhibitor | 46.5 μM (for rivaroxaban) | researchgate.netnih.gov | |
| Inducer | 3-fold mRNA increase at 20 μM | nih.gov | |
| OATP1B1 | Inhibitor | 34.1 ± 3.15 μM | nih.gov |
| OATP1B3 | Inhibitor | 50.3 ± 7.5 μM | nih.gov |
Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1) Interactions
The Multidrug Resistance-Associated Protein 1 (MRP1), encoded by the ABCC1 gene, is an important efflux transporter belonging to the ATP-binding cassette (ABC) transporter superfamily. nih.gov It is expressed in various tissues, including the lungs, and plays a role in cellular detoxification by exporting a wide range of substrates, from endogenous molecules to xenobiotics. nih.govfrontiersin.org Given its role in drug disposition, the interaction of new chemical entities with MRP1 is a key component of preclinical safety and pharmacokinetic assessment.
As part of its comprehensive in vitro drug interaction profiling, Riociguat was evaluated to determine if it is a substrate of the MRP1/ABCC1 transporter. nih.gov These studies are crucial for predicting potential drug-drug interactions and understanding the mechanisms that govern the compound's distribution and elimination.
An in vitro study was conducted to characterize the pharmacokinetic interaction profile of Riociguat with various drug-metabolizing enzymes and transporters. nih.gov Among the transporters investigated, the study specifically assessed the substrate characteristics of Riociguat for MRP1/ABCC1. nih.govresearchgate.net
Due to the absence of detailed published data from these specific MRP1 transport assays, a data table summarizing quantitative findings such as efflux ratios or transport kinetics cannot be provided. The investigation into Riociguat's potential as an MRP1 substrate was a required part of its preclinical workup, but the ultimate findings were not highlighted as a primary interaction pathway of clinical concern in subsequent reports. fda.goveuropa.eu
Stability and Degradation Pathway Analysis of Riociguat Utilizing Deuterated Standards for Impurity Characterization
Forced Degradation Studies of Riociguat (B1680643) (Acidic, Alkaline, Oxidative, Photolytic, Thermal)
Forced degradation, or stress testing, is a crucial component of drug development that helps to elucidate the intrinsic stability of a drug substance. As per the International Council for Harmonisation (ICH) guidelines, Riociguat has been subjected to a variety of stress conditions to identify potential degradation pathways and the resulting degradation products. nih.govijper.org
Studies have shown that Riociguat is susceptible to degradation under alkaline and oxidative conditions, while it remains relatively stable under acidic, neutral hydrolytic, thermal, and photolytic stress. ijper.orgsynzeal.com
In one study, Riociguat was exposed to 1M HCl at 80°C for 12 hours, demonstrating its stability in acidic conditions. nih.gov Conversely, significant degradation was observed when the drug was subjected to 0.5 M NaOH at 60°C for 4 hours. nih.gov Oxidative stress, induced by 10% hydrogen peroxide at room temperature for 2 hours, also resulted in the formation of degradation products. nih.gov
Thermal degradation studies on solid-state Riociguat and photolytic studies, where the drug was exposed to fluorescent and UV light, showed no significant degradation. synzeal.com This indicates the robust nature of the molecule under these specific conditions.
A summary of the forced degradation conditions and observations from various studies is presented in the interactive table below.
| Stress Condition | Reagent/Parameters | Duration | Observation |
| Acidic Hydrolysis | 1M HCl | 12 hours at 80°C | Stable. nih.gov |
| Alkaline Hydrolysis | 0.5 M NaOH | 4 hours at 60°C | Degraded. nih.gov |
| Oxidative | 10% H2O2 | 2 hours at room temperature | Degraded. nih.gov |
| Thermal (Solid State) | Dry heat | Not specified | Stable. synzeal.com |
| Photolytic | Fluorescent and UV light | Not specified | Stable. synzeal.com |
Isolation and Structural Characterization of Degradation Products using LC-HR-MS/MS and NMR Techniques
Following forced degradation, the resultant impurities must be isolated and their structures elucidated to understand the degradation pathways and assess their potential toxicity. High-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HR-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy are powerful techniques employed for this purpose. ijper.orgsynzeal.com
In studies where Riociguat was degraded under alkaline conditions, two primary degradation products, often labeled as DP1 and DP2, were isolated using preparative HPLC. synzeal.com Subsequent analysis by LC-HR-MS/MS provided accurate mass measurements, which, combined with fragmentation patterns, offered initial structural hypotheses. synzeal.com Further characterization using 1H NMR, 13C NMR, and other 2D NMR techniques in a suitable deuterated solvent like DMSO-d6, allowed for the unambiguous determination of their chemical structures. synzeal.com
Similarly, a significant degradation product (DP3) formed under oxidative stress was also isolated and characterized using the same analytical workflow. synzeal.com The structures of these degradation products reveal that the primary sites of chemical instability in the Riociguat molecule are susceptible to hydrolysis and oxidation. ijper.org
The following table details the characterized degradation products of Riociguat.
| Degradation Product | Formation Condition | Characterization Techniques |
| DP1 | Alkaline | LC-HR-MS/MS, 1H NMR, 13C NMR, IR. synzeal.com |
| DP2 | Alkaline | LC-HR-MS/MS, 1H NMR, 13C NMR, IR. synzeal.com |
| DP3 | Oxidative | LC-HR-MS/MS, 1H NMR, 13C NMR, IR. synzeal.com |
Role of Riociguat-d6 in Analytical Method Validation for Stability-Indicating Assays
The development and validation of stability-indicating analytical methods are paramount for accurately quantifying the decrease in the active pharmaceutical ingredient (API) and the increase in degradation products over time. The use of stable isotope-labeled internal standards, such as this compound, is a cornerstone of modern analytical practice, particularly in LC-MS based methods, to ensure the highest level of accuracy and precision. acanthusresearch.com
This compound is a deuterated analog of Riociguat, where six hydrogen atoms have been replaced by deuterium (B1214612). This isotopic substitution results in a higher molecular weight but does not significantly alter the chemical properties or chromatographic behavior of the molecule. ijpsnonline.com In a stability-indicating assay, this compound can be spiked into the sample as an internal standard. acanthusresearch.com
The key advantages of using this compound include:
Correction for Matrix Effects: In complex sample matrices, such as those from degradation studies, ion suppression or enhancement can affect the accuracy of quantification. Since this compound co-elutes with and has nearly identical ionization efficiency to the unlabeled Riociguat, it effectively compensates for these matrix effects. acanthusresearch.com
Improved Precision and Accuracy: By normalizing the analyte response to the internal standard response, any variability introduced during sample preparation, injection volume, and instrument response is minimized, leading to more precise and accurate results. acanthusresearch.comijpsnonline.com
The validation of a stability-indicating method using this compound would involve assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness, in accordance with ICH guidelines. iaset.us
Impurity Profiling and Monitoring Strategies in Riociguat Development
Impurity profiling is the identification and quantification of all potential impurities in a drug substance and drug product. alentris.org This includes starting materials, by-products of the synthesis, and degradation products. Regulatory agencies require a thorough understanding of the impurity profile to ensure the safety and quality of the final pharmaceutical product. iaset.us
The forced degradation studies provide a roadmap for the potential degradation impurities that may arise during the manufacturing process or upon storage. ijper.org Based on this, a comprehensive impurity monitoring strategy can be developed. This typically involves:
Development of a validated stability-indicating analytical method: As discussed, this method should be capable of separating and quantifying Riociguat from all its known impurities and degradation products. iaset.usresearchgate.net
Setting appropriate specifications: Based on the results of the stability studies and toxicological assessments of the impurities, acceptable limits for each impurity are established. iaset.us
Routine monitoring: The validated analytical method is then used for routine quality control testing of batches of Riociguat and for ongoing stability studies to ensure that the impurity levels remain within the set specifications throughout the product's shelf life.
Future Directions and Emerging Research Avenues for Deuterated Riociguat Analogues
Novel Applications of Riociguat-d6 in In Vitro Pharmacological Research
The primary utility of deuterated compounds in research lies in their ability to probe metabolic pathways. aquigenbio.com In the case of Riociguat (B1680643), which is metabolized by cytochrome P450 (CYP) enzymes (specifically CYP1A1, CYP3A4, and CYP2J2) to its active major metabolite, M-1 (desmethyl-riociguat), this compound offers a unique tool for in vitro pharmacological investigation. frontiersin.orgdovepress.com
By using this compound in in vitro systems, such as human liver microsomes, researchers can precisely track and quantify the formation of deuterated metabolites. The slower rate of metabolism at the deuterated sites allows for a more detailed examination of the metabolic cascade. This can help in:
Elucidating Metabolic Pathways: By comparing the metabolic profile of Riociguat with this compound, researchers can confirm the primary sites of metabolic attack and identify minor or previously unknown metabolic pathways. aquigenbio.com
Separating Parent vs. Metabolite Effects: In complex biological systems, it can be challenging to distinguish the effects of the parent drug from its active metabolites. Using a metabolically stabilized version like this compound can help isolate and study the intrinsic activity of the parent compound on its target and potential off-targets. researchgate.net
For instance, in vitro studies have demonstrated that deuteration can double the metabolic stability of a compound while maintaining its inherent biological activity. researchgate.net Applying this to this compound in cell-based assays could provide a clearer picture of its direct sGC stimulation, independent of the formation of M-1. dovepress.com
Potential for Deuterated Riociguat in Advanced Analytical Techniques Beyond LC-MS/MS
Currently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying Riociguat and its metabolite M-1 in biological samples, often using a stable-isotope labeled internal standard. japsonline.comnih.govnih.gov While highly sensitive and specific, other advanced analytical techniques could leverage deuterated Riociguat analogues to provide different types of valuable information.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for elucidating molecular structure and dynamics. Deuterium (B1214612) NMR (²H-NMR) can be used to study the orientation and mobility of specific C-D bonds within a molecule. acs.org By using selectively deuterated Riociguat analogues, researchers could probe the conformational changes that occur when the drug binds to its target, sGC. This can provide insights into the drug's binding mode and the dynamics of the drug-receptor complex, which is not possible with LC-MS/MS. acs.org
Capillary Electrophoresis-Mass Spectrometry (CE-MS): CE offers high separation efficiency and speed, making it a complementary technique to LC. researchgate.net The development of CE-MS methods for Riociguat and its metabolite M-1 has been explored. researchgate.net Using this compound as an internal standard in CE-MS could enhance method robustness and precision, providing an alternative high-throughput analytical approach for pharmacokinetic or metabolic studies. researchgate.net
These techniques move beyond simple quantification to provide structural and dynamic information, deepening the understanding of Riociguat's physicochemical properties and biological interactions.
Development of New Isotopically Labeled Riociguat Variants for Specific Research Goals
The existing this compound serves as an excellent internal standard for mass spectrometry. However, the synthesis of new, specifically designed isotopically labeled variants of Riociguat could address more complex research questions. musechem.com The synthesis of Riociguat involves several key intermediates, providing opportunities to introduce isotopic labels at various positions. google.comgoogle.comderpharmachemica.com
Beyond simply replacing hydrogens with deuterium, other stable isotopes like Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) can be incorporated. musechem.com For example, a commercially available standard is Riociguat-¹³C,d₆, which combines both carbon and deuterium labeling. medchemexpress.com This dual labeling provides a greater mass shift, further improving its utility as an internal standard in complex matrices by moving it further away from any potential interferences in the mass spectrum.
Future research could focus on developing variants for specific purposes:
Site-Specific Deuteration: Instead of labeling the methyl carbamate (B1207046) group (d6), deuterium could be placed on the fluorobenzyl ring or the pyrazolopyridine core. This would allow researchers to investigate the metabolic stability of different parts of the molecule and their roles in drug-target interactions. aquigenbio.com
¹⁵N Labeling: Introducing ¹⁵N atoms into the pyrimidine (B1678525) or pyrazole (B372694) rings would create a valuable tool for NMR studies, helping to map the electronic environment and hydrogen bonding interactions at the core of the molecule upon binding to sGC. silantes.com
¹³C Labeling: Incorporating ¹³C at specific positions, such as the carbonyl carbon, can be used in ¹³C-NMR studies or advanced mass spectrometry techniques to trace metabolic transformations.
Table 1: Potential Isotopically Labeled Riociguat Variants and Their Research Applications
| Isotopologue | Isotopes | Potential Research Application | Primary Analytical Technique |
|---|---|---|---|
| This compound | ²H | Internal standard for quantification; study of N-demethylation metabolism. medchemexpress.comnih.gov | LC-MS/MS |
| Riociguat-¹³C,d6 | ¹³C, ²H | Advanced internal standard with greater mass shift for high-background assays. medchemexpress.com | LC-MS/MS |
| Riociguat-¹⁵N₄ | ¹⁵N | Probing the electronic environment and hydrogen bonding of the pyrimidine ring. silantes.com | NMR Spectroscopy |
| Site-Specific Riociguat-d₂ (benzyl) | ²H | Investigating the role of the fluorobenzyl group in metabolic stability and target binding. aquigenbio.com | LC-MS/MS, NMR |
Integration of this compound Data with Computational Modeling in Preclinical Research
Computational modeling and simulation are becoming indispensable tools in drug discovery and development, allowing for the prediction of drug behavior and optimization of clinical trial designs. fmhr.orgmdpi.com The integration of experimental data from studies using this compound can significantly enhance the accuracy and predictive power of these models.
Hydrogen-deuterium exchange (HDX) data can be used to guide the computational modeling of molecular structures and their dynamics. researchgate.net In a similar vein, pharmacokinetic data from this compound can be used to build and validate more robust computational models:
Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body. By using the experimentally determined metabolic parameters of this compound (e.g., slower clearance), researchers can refine the metabolic components of a PBPK model for Riociguat. This improved model could then be used to more accurately predict drug concentrations in various tissues and patient populations, including those with genetic variations in CYP enzymes.
In Silico Trials: For rare diseases like chronic thromboembolic pulmonary hypertension (CTEPH), recruiting large numbers of patients for clinical trials is challenging. premier-research.com Validated computational models can be used to generate "virtual" or "synthetic" patient populations and control arms. premier-research.com By incorporating robust preclinical data obtained using this compound, these in silico trials can more reliably predict drug efficacy and safety, helping to optimize the design of subsequent human trials. nih.gov
This synergy between wet-lab experiments with deuterated analogues and in silico modeling accelerates preclinical research and provides a more rational basis for drug development decisions. fmhr.org
Role of Deuterated Compounds in Advancing Fundamental Understanding of Drug-Target Interactions at a Molecular Level
Perhaps the most exciting future direction for deuterated analogues like this compound is their use in elucidating the fundamental mechanisms of drug-target interactions at the molecular level. aquigenbio.com The kinetic isotope effect (KIE) is not limited to metabolic enzymes; it can also manifest during the binding and activation steps at the therapeutic target.
While it is often assumed that deuteration does not significantly alter a drug's intrinsic potency, some recent reports have questioned this belief, suggesting that deuterium can indeed modulate drug-target interactions. nih.gov This opens up a powerful experimental avenue:
Mapping Critical Bonds: By synthesizing multiple Riociguat analogues, each deuterated at a different, specific position, researchers can perform detailed structure-activity relationship (SAR) studies. If deuterating a particular C-H bond results in a measurable change in sGC activation potency, it would provide strong evidence that this bond is directly involved in a critical step of the binding or activation process (e.g., forming a key hydrogen bond or undergoing a conformational change). aquigenbio.com
Understanding Enzyme Catalysis: Riociguat stimulates sGC in a dual manner: directly and synergistically with nitric oxide (NO). dovepress.com By observing how site-specific deuteration affects these two modes of action differently, researchers could gain unprecedented insight into the molecular mechanics of sGC activation. For example, if deuteration at one site affects only the NO-synergistic pathway, it would imply that this part of the molecule is crucial for allosteric modulation by NO.
This approach transforms deuteration from a tool for improving pharmacokinetics into a precision instrument for probing the intricate dance between a drug and its biological target, advancing our fundamental understanding of pharmacology. nih.gov
Q & A
How can researchers formulate a focused research question for studying Riociguat-d6's mechanism of action in pulmonary hypertension?
Methodological Answer: Use the PICOT framework to structure the question:
- Population/Problem: Patients with pulmonary hypertension or specific cell lines (e.g., pulmonary artery smooth muscle cells).
- Intervention: this compound administration (dosage, frequency).
- Comparison: Wild-type Riociguat or placebo.
- Outcome: Quantifiable biomarkers (e.g., cGMP levels, vasodilation efficacy).
- Time Frame: Acute vs. chronic exposure (e.g., 24-hour vs. 4-week studies).
Example: "In pulmonary artery smooth muscle cells (PASMCs), how does this compound (10 nM, 24h) compared to Riociguat alter cGMP levels and vasodilation markers?" .
Q. What experimental designs are appropriate for evaluating this compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties?
Methodological Answer:
- In vitro: Use isotope-labeled mass spectrometry to track this compound metabolism in hepatic microsomes .
- In vivo: Employ a crossover design in animal models (e.g., rats with hypoxia-induced pulmonary hypertension) to compare bioavailability and tissue distribution against unlabeled Riociguat. Include control groups for deuterium isotope effects .
Q. How can researchers ensure reproducibility in this compound studies?
Methodological Answer:
- Protocol Standardization: Detail synthesis routes (e.g., deuteration positions), purity thresholds (>98%), and storage conditions (-80°C in inert buffers) in supplementary materials .
- Reference Standards: Use certified deuterated internal standards for LC-MS/MS quantification to minimize batch variability .
Q. What physicochemical properties of this compound are critical for its bioactivity, and how should they be characterized?
Methodological Answer:
- Key Properties: LogP (lipophilicity), pKa (ionization state), and isotopic purity (≥99% D6).
- Characterization Tools:
- NMR and high-resolution MS for structural confirmation.
- Differential Scanning Calorimetry (DSC) for stability under stress conditions (e.g., temperature, humidity) .
Advanced Research Questions
Q. How should researchers analyze contradictory data on this compound's efficacy across different disease models?
Methodological Answer:
- Triangulation Approach: Cross-validate findings using:
Q. What methodological adjustments are needed to optimize this compound detection in complex biological matrices?
Methodological Answer:
- LC-MS/MS Optimization: Adjust collision energy and ionization mode (ESI+/ESI-) to enhance signal-to-noise ratios for deuterated metabolites.
- Sample Preparation: Use protein precipitation with acetonitrile (1:4 v/v) followed by solid-phase extraction (C18 columns) to reduce matrix effects .
Q. How can interdisciplinary approaches improve the study of this compound's off-target effects?
Methodological Answer:
Q. What strategies are effective for assessing this compound's long-term stability in formulation buffers?
Methodological Answer:
Q. How can researchers validate this compound's molecular targets in signaling pathways beyond sGC activation?
Methodological Answer:
- Pull-Down Assays: Use biotinylated this compound probes in lysates from treated tissues, followed by streptavidin enrichment and proteomics.
- Kinase Profiling: Utilize phospho-specific antibodies in multiplex assays (e.g., Luminex) to quantify downstream effectors .
Q. What frameworks guide the exploration of this compound's synergistic effects with other PDE inhibitors?
Methodological Answer:
- Factorial Design: Test combinations at multiple concentrations (e.g., 2x2 matrix) and analyze interactions via Chou-Talalay synergy scores.
- Mechanistic Modeling: Develop ordinary differential equations (ODEs) integrating cGMP production/degradation rates .
Tables for Methodological Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
